2,2-Dimethyl-1-Morpholinopropane-1-Thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-Morpholinopropane-1-Thione is a chemical compound with the molecular formula C9H17NOS and a molecular weight of 187.3 g/mol . It is known for its unique structure, which includes a morpholine ring and a thione group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-1-Morpholinopropane-1-Thione typically involves the reaction of morpholine with a suitable thione precursor under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1-propanethiol with morpholine in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-1-Morpholinopropane-1-Thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-1-Morpholinopropane-1-Thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-Morpholinopropane-1-Thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. Additionally, the morpholine ring can interact with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-1-Morpholinopropane-1-Thione can be compared with other similar compounds, such as:
2,2-Dimethyl-1-Thiopropane: Lacks the morpholine ring, resulting in different chemical properties and reactivity.
Morpholine-4-thione: Contains a morpholine ring but differs in the position and nature of the thione group.
2,2-Dimethyl-1-Morpholinopropane-1-Oxide: An oxidized form of the compound, with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of a morpholine ring and a thione group, which imparts distinctive chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-1-morpholin-4-ylpropane-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(2,3)8(12)10-4-6-11-7-5-10/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNWSIUQQVPRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=S)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.